

Source of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2,3-O-Isopropylidenyl euscaphic acid	
Cat. No.:	B15593379	Get Quote

This technical guide provides an in-depth overview of **2,3-O-Isopropylidenyl euscaphic acid**, a bioactive triterpenoid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on its natural sources, potential synthetic routes, and biological activities, with a focus on its role in cell cycle regulation.

Introduction

2,3-O-Isopropylidenyl euscaphic acid (CAS No. 220880-90-0) is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid.[1][2][3][4][5][6] Euscaphic acid itself is known for a range of biological activities, including anti-inflammatory and anti-cancer properties. The addition of an isopropylidene group to the 2 and 3 hydroxyl positions of the euscaphic acid backbone can modify its physicochemical and pharmacological properties, making it a compound of interest for further investigation.

Natural Sources and Isolation

2,3-O-Isopropylidenyl euscaphic acid has been reported to be isolated from natural sources. One identified source is the dried fruit of Ziziphus jujuba.[1] Additionally, a closely related compound has been isolated from the seeds of the blackberry (Rubus fructicosus).[7] While a detailed isolation protocol for the target compound is not readily available in published literature, a representative procedure for a similar compound, $3\alpha,23$ -O-isopropylidenyl- $2\alpha,19\alpha$ -dihydroxy-urs-12-en-28-oic acid, from Rubus aleaefolius provides a valuable reference.[8]

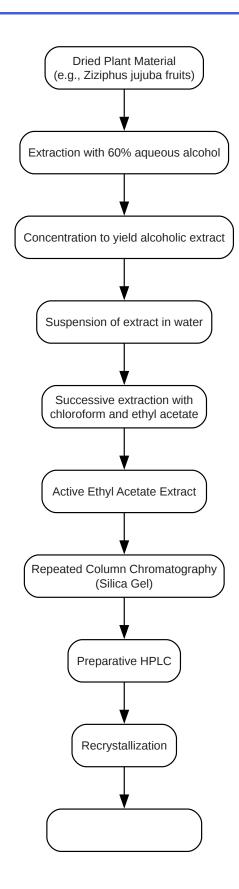


Representative Experimental Protocol: Isolation from Rubus species

The following protocol is adapted from the isolation of a similar triterpenoid from Rubus aleaefolius and can serve as a methodological basis for the extraction of **2,3-O-Isopropylidenyl euscaphic acid** from plant material.[8]

Experimental Workflow for Isolation





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Caption: A generalized workflow for the isolation and purification of **2,3-O-Isopropylidenyl euscaphic acid** from a natural source.

Methodology:

- Extraction: Dried and powdered plant material (e.g., 3 kg of Rubus aleaefolius roots) is extracted with 60% aqueous alcohol.[8]
- Concentration: The alcoholic extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with chloroform and ethyl acetate. The ethyl acetate fraction is collected.[8]
- Chromatographic Separation: The active ethyl acetate extract is subjected to repeated column chromatography on silica gel.
- Purification: Further purification is achieved by preparative High-Performance Liquid
 Chromatography (HPLC) followed by recrystallization to obtain the pure compound.[8]

Synthesis

While **2,3-O-Isopropylidenyl euscaphic acid** is found in nature, chemical synthesis offers a reliable and potentially scalable source. The synthesis involves the protection of the cis-diol at the C-2 and C-3 positions of euscaphic acid using an isopropylidene group. A specific, detailed protocol for this exact transformation is not prominently available, thus a general and representative procedure is described below.

Representative Experimental Protocol: Isopropylidenation of Euscaphic Acid

The following protocol is based on general methods for the acetalization of diols.[9]

Reaction Scheme:

Euscaphic Acid + 2,2-dimethoxypropane (or acetone) --[Acid Catalyst]--> **2,3-O-Isopropylidenyl euscaphic acid**



Methodology:

- Reaction Setup: Euscaphic acid is dissolved in anhydrous acetone or a mixture of an inert solvent and 2,2-dimethoxypropane.
- Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is added to the solution.
- Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic solvent is removed under reduced pressure.
- Purification: The residue is purified by column chromatography on silica gel to yield the pure
 2,3-O-Isopropylidenyl euscaphic acid.

Biological Activity and Mechanism of Action

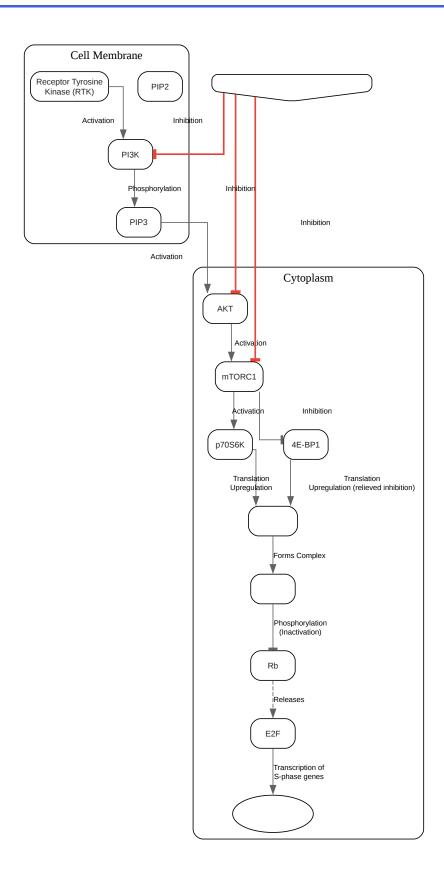
2,3-O-Isopropylidenyl euscaphic acid has demonstrated cytotoxic activity against human leukemia cells.[7] Its parent compound, euscaphic acid, has been shown to induce apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells.[10][11] This suggests that the isopropylidenyl derivative may also exert its biological effects through modulation of cell cycle progression. A related compound from Rubus aleaefolius was found to inhibit the cell cycle at the G0/G1 phase.[8]

Cell Cycle Inhibition

The parent compound, euscaphic acid, has been shown to induce cell cycle arrest at the G1/S phase by suppressing the PI3K/AKT/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway in Cell Cycle Regulation





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Caption: The PI3K/AKT/mTOR pathway and its role in G1/S phase cell cycle progression, with putative inhibition points by euscaphic acid derivatives.

Quantitative Data Summary

The following tables summarize the available quantitative data for **2,3-O-Isopropylidenyl euscaphic acid** and related compounds.

Table 1: Physicochemical Properties of 2,3-O-Isopropylidenyl Euscaphic Acid

Property	Value	Reference	
CAS Number	220880-90-0	[1][2][3][4][5][12][13]	
Molecular Formula	СззН52О5	[1][2][5]	
Molecular Weight	528.8 g/mol	[1][5]	
Purity	>95%	[1]	
Physical Description	Powder	[1]	

Table 2: Biological Activity Data

Compound	Cell Line	Activity	Value	Reference
2,3-O- Isopropylidenyl euscaphic acid	HL-60 (human leukemia)	Cytotoxicity (IC50)	72.8 μM	[7]
3α,23-O- isopropylidenyl- 2α,19α- dihydroxy-urs- 12-en-28-oic acid	tsFT210	Cell Cycle Inhibition (MIC) at G0/G1 phase	183.8 μmol/L	[8]
Euscaphic acid	Hep G2	Hepatoprotective effect (EC50)	88.36 ± 3.25 μM	[1]



Conclusion

2,3-O-Isopropylidenyl euscaphic acid is a naturally derived triterpenoid with demonstrated cytotoxic and potential cell cycle inhibitory activities. Its presence in medicinal plants such as Ziziphus jujuba and the biological activity of its parent compound, euscaphic acid, highlight its potential for further investigation in drug discovery and development. The provided methodologies for isolation and synthesis, along with the elucidated signaling pathway, offer a solid foundation for researchers interested in exploring the therapeutic applications of this compound. Further studies are warranted to fully characterize its pharmacological profile and mechanism of action.

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